2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline
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Overview
Description
2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline is a complex organic compound characterized by its unique quinoline structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,2-phenylenediamine with acetone in the presence of a catalyst such as treated natural zeolite . This reaction is carried out under solvent-free conditions at 50°C for 2 hours. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Quinoline derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: This compound is explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
2,2,4-Trimethyl-5-ethylheptane: Known for its use in organic synthesis.
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Used in medicinal chemistry for its pharmacological properties. The uniqueness of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline |
InChI |
InChI=1S/C25H30N2/c1-16-14-24(3,4)26-20-11-7-9-18(22(16)20)13-19-10-8-12-21-23(19)17(2)15-25(5,6)27-21/h7-12,14-15,26-27H,13H2,1-6H3 |
InChI Key |
RCFUTUXYOJMUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=CC=CC(=C12)CC3=C4C(=CC(NC4=CC=C3)(C)C)C)(C)C |
Origin of Product |
United States |
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